molecular formula C10H9BrClF3S B14060661 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene

Cat. No.: B14060661
M. Wt: 333.60 g/mol
InChI Key: QLIPOXOOMWMREO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:

    Starting Material: The process begins with a suitable benzene derivative.

    Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.

    Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.

The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

QLIPOXOOMWMREO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F

Origin of Product

United States

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